
N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only .
Synthesis Analysis
The synthesis of this compound involves several steps. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H-NMR, 13C-NMR, and IR spectroscopy . The 1H-NMR data provide information about the hydrogen atoms in the compound, while the 13C-NMR data provide information about the carbon atoms . The IR data provide information about the functional groups present in the compound .Chemical Reactions Analysis
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using 1H-NMR, 13C-NMR, and IR spectroscopy . The 1H-NMR data provide information about the hydrogen atoms in the compound, while the 13C-NMR data provide information about the carbon atoms . The IR data provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles, including our compound of interest, have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against various microorganisms, such as bacteria and fungi. For instance, derivatives of thiazoles have been evaluated for their antifungal activity . Further studies could explore the specific mechanisms by which this compound inhibits microbial growth.
Anticancer Potential
Thiazoles have caught the attention of cancer researchers due to their potential as anticancer agents. Our compound may exhibit cytotoxic effects against cancer cells, making it a candidate for further investigation in cancer therapy . Understanding its mode of action and selectivity could pave the way for novel treatments.
Anti-Inflammatory and Analgesic Properties
Certain thiazole derivatives, including our compound, have shown promise as anti-inflammatory agents. They may reduce inflammation and alleviate pain. Investigating their interactions with inflammatory pathways and pain receptors could lead to new therapeutic strategies .
Antioxidant Activity
Thiazoles possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Our compound might contribute to scavenging free radicals and protecting cells from oxidative harm. Further studies could explore its antioxidant mechanisms .
Hepatoprotective Effects
Researchers have explored the hepatoprotective potential of thiazole-based compounds. These agents may safeguard liver cells from damage caused by toxins, infections, or metabolic disorders. Our compound could be evaluated for its hepatoprotective activity .
Drug Design and Discovery
Thiazoles play a vital role in medicinal chemistry. They appear in various synthetic drugs, including HIV/AIDS medications, antidepressants, and antiulcer agents. Our compound’s structure could inspire the design of new drugs targeting specific diseases .
Zukünftige Richtungen
In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area .
Wirkmechanismus
Target of Action
N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(16-12-7-13-24-16)22-20-21-17(14-8-3-1-4-9-14)18(25-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKVSJJSTGBYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



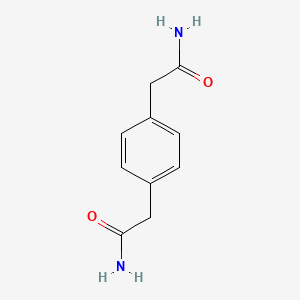
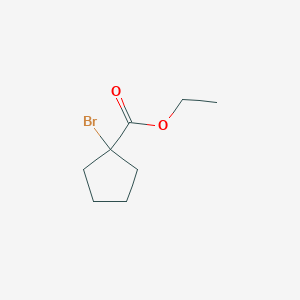
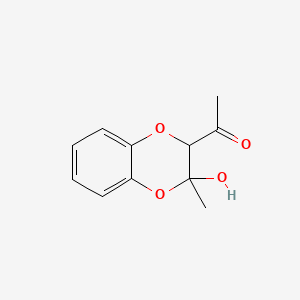
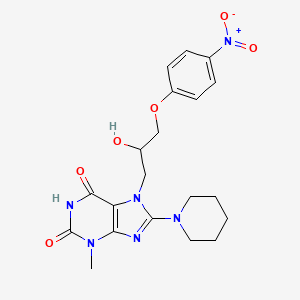
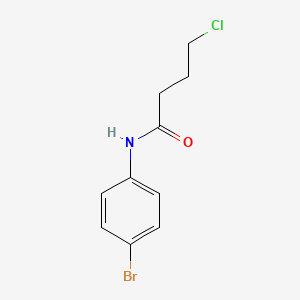
![Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate](/img/structure/B3258115.png)
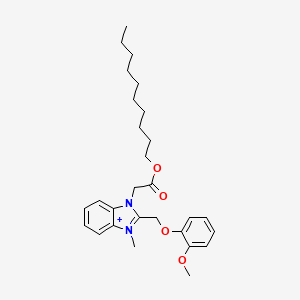
![2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone](/img/structure/B3258127.png)
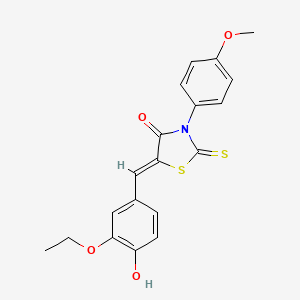
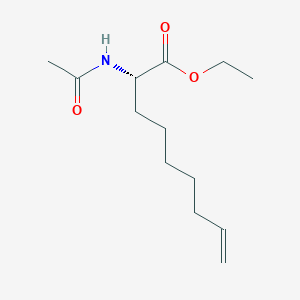

![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3258165.png)
![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)